molecular formula C20H39N5 B1595704 Stearoguanamine CAS No. 2533-20-2

Stearoguanamine

Cat. No.: B1595704
CAS No.: 2533-20-2
M. Wt: 349.6 g/mol
InChI Key: YZVJFFKAKLWXOE-UHFFFAOYSA-N
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Description

Stearoguanamine, also known as 2,4-diamino-6-heptadecyl-s-triazine, is a chemical compound with the molecular formula C20H39N5. It is a derivative of guanamine and is characterized by its long alkyl chain, which imparts unique properties to the molecule. This compound is primarily used in the production of melamine resins and as an additive in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearoguanamine can be synthesized through the reaction of dicyandiamide with stearic acid or its derivatives. The reaction typically involves heating the reactants in the presence of a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (150-155°C) for a few hours . The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Stearoguanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Stearoguanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of stearoguanamine involves its interaction with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, potentially disrupting their normal functions. The long alkyl chain of this compound allows it to integrate into lipid membranes, affecting membrane fluidity and permeability. Additionally, its triazine ring structure can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Uniqueness of Stearoguanamine: this compound’s uniqueness lies in its long alkyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications where such interactions are beneficial, such as in the formulation of coatings and adhesives .

Properties

IUPAC Name

6-heptadecyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19(21)25-20(22)24-18/h2-17H2,1H3,(H4,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVJFFKAKLWXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179970
Record name 6-Heptadecyl-1,3,5-triazine-2,4-diamine
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Molecular Weight

349.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2533-20-2
Record name 6-Heptadecyl-1,3,5-triazine-2,4-diamine
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Record name 6-Heptadecyl-1,3,5-triazine-2,4-diamine
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Record name 6-Heptadecyl-1,3,5-triazine-2,4-diamine
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Record name 6-heptadecyl-1,3,5-triazine-2,4-diamine
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Record name 6-Heptadecyl-1,3,5-triazine-2,4-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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